Cefminox Sodium Heptahydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8-,14-,16+;;;;;;;;/m1......../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJKKRQPRMHOX-CVQRGOFGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N7NaO14S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159274 | |
| Record name | Cefminox sodium heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351813-81-4, 92636-39-0 | |
| Record name | Cefminox sodium heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351813814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefminox sodium heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Chemistry and Structural Elucidation of Cefminox Sodium Heptahydrate
Advanced Synthetic Methodologies for the Cefminox (B1203254) Core Structure
The synthesis of the Cefminox core, a 7-methoxy-cephalosporin nucleus, involves a series of sophisticated chemical transformations designed to introduce key structural features responsible for its antibacterial activity and stability.
Condensation Reactions in Cephalosporin (B10832234) Synthesis
Condensation reactions are fundamental to the construction of the Cefminox molecule, enabling the formation of key covalent bonds. libretexts.org In organic chemistry, a condensation reaction is a type of chemical reaction where two molecules combine to form a single, larger molecule, typically with the loss of a small molecule such as water. libretexts.org These reactions are versatile and can be catalyzed under acidic or basic conditions. libretexts.org
In the synthesis of cephalosporins like Cefminox, a crucial step involves the acylation of the 7-amino group of the cephem nucleus. This is often achieved through a condensation reaction with a desired side chain carboxylic acid. For Cefminox, this involves the introduction of a side chain derived from D-cysteine at the C-7 position. The process requires the activation of the carboxylic acid group of the side chain to facilitate the nucleophilic attack by the amino group on the cephem core.
Strategic Incorporation of Key Chemical Moieties
The unique structure of Cefminox is defined by two critical moieties: the 7α-methoxy group and the side chains at the C-3 and C-7 positions of the cephem nucleus. nih.gov The strategic introduction of these groups is a cornerstone of its synthesis and is directly linked to its biological function.
The 7α-methoxy group is a hallmark of cephamycins and is crucial for the stability of Cefminox against β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics. nih.govwikipedia.orgdrugbank.com This methoxy (B1213986) group provides steric hindrance that protects the β-lactam ring from hydrolysis by these enzymes. nih.govacs.org The introduction of this group is a key synthetic challenge and is often achieved through a methoxylation reaction at the C-7 position of a cephalosporin intermediate. researchgate.net
The C-3 side chain , [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl, plays a significant role in the pharmacokinetic and pharmacodynamic properties of the antibiotic. The synthesis of the 1-methyl-1H-tetrazole-5-thiol precursor can be achieved through various organic synthesis routes, including the reaction of a substituted thiosemicarbazide (B42300) with an aralkyl chloride followed by diazotization. google.com This thiol is then attached to the 3-position of the cephem nucleus, often via a nucleophilic substitution reaction. semanticscholar.orgmdpi.com
The C-7 side chain , 2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido, is derived from D-cysteine and is essential for the antibacterial activity of Cefminox. nih.gov This moiety is attached to the 7-amino group of the cephem nucleus through an amide bond formation, a type of condensation reaction. The synthesis requires careful protection of the amino and carboxyl groups of the D-cysteine derivative during the coupling reaction to ensure the correct regioselectivity.
Sodium Salt Formation and Hydration Mechanisms
The conversion of the Cefminox acid to its sodium salt and the subsequent formation of the stable heptahydrate crystalline form are critical final steps in the manufacturing process, ensuring stability and suitability for pharmaceutical use.
Salification Processes and Controlled Crystallization
The formation of Cefminox sodium is achieved through a salification reaction, where the carboxylic acid group at the C-4 position of the cephem nucleus reacts with a sodium-containing base. This process is followed by a controlled crystallization to isolate the sodium salt in a pure, solid form.
Derivatization Strategies and Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of an antibiotic influences its biological activity. For cephalosporins like Cefminox, these studies involve synthesizing various derivatives and evaluating their antibacterial potency.
The antibacterial activity of cephalosporins is greatly influenced by the nature of the substituents at the C-7 and C-3 positions of the cephem nucleus. nih.gov For instance, the 2-(2-aminothiazol-4-yl)-(Z)-2-methoxy-iminoacetamido group at the C-7 position has been found to confer potent antibacterial activity against a broad range of bacteria. nih.gov
In the context of Cefminox, the 7α-methoxy group is a key determinant of its stability against β-lactamases. nih.govnih.gov SAR studies on cephamycins have shown that while the methoxy group enhances stability, modifications at this position can significantly impact antibacterial activity and affinity for penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics. nih.gov
Derivatization of the C-7 side chain has been a major focus of cephalosporin research to improve antibacterial spectrum and potency. nih.govresearchgate.net Similarly, modifications to the C-3 side chain can modulate the pharmacokinetic properties and antibacterial spectrum of the drug. nih.gov By systematically altering these parts of the Cefminox molecule and assessing the resulting changes in antibacterial activity, researchers can gain insights into the key molecular interactions between the antibiotic and its bacterial targets. This knowledge is invaluable for the design of new and more effective cephalosporin antibiotics. msu.edukcl.ac.ukkcl.ac.uk
Table of Key Synthetic Intermediates and Reagents
| Compound Name | Role in Synthesis |
|---|---|
| 7-aminocephalosporanic acid (7-ACA) | A common starting material for the synthesis of many cephalosporins. |
| D-cysteine | A precursor for the C-7 side chain of Cefminox. |
| 1-methyl-1H-tetrazole-5-thiol | The precursor for the C-3 side chain of Cefminox. |
| S-adenosylmethionine (SAM) | A biological methylating agent, conceptually related to the introduction of the 7α-methoxy group. researchgate.net |
Chemical Modification of Side Chains
The biological activity of cephalosporins like Cefminox can be significantly altered by modifying the side chains at the C-3 and C-7 positions of the core 5-thia-1-azabicyclo[4.2.0]oct-2-ene structure. The structure of Cefminox features two critical side chains that define its antibacterial properties:
C-7 Position : An acetamido group, specifically 2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido, is attached. This side chain plays a vital role in the drug's interaction with penicillin-binding proteins (PBPs).
C-3 Position : A thiomethyl group substituted with a 1-methyl-1H-tetrazole ring, specifically [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl, is present. This N-methylthiotetrazole (NMTT) side chain is a feature in several second and third-generation cephalosporins and influences the compound's pharmacokinetic profile and spectrum of activity.
Research into cephalosporin development has explored various modifications to these positions to enhance antibacterial efficacy and broaden the spectrum of activity. For instance, the acylamino side chain at the C-7 position is a common target for modification. Studies on other cephalosporins have shown that replacing side chains, such as substituting a thiophene-based moiety with an amino-thiadiazol group, can increase activity against Gram-negative bacteria. Similarly, modifications at the C-3 position, like incorporating a pyridinium (B92312) group, have been used to introduce zwitterionic properties, which can affect cell penetration and activity.
| Position | Side Chain in Cefminox | Example of Modification in Cephalosporin Analogs | Purpose of Modification |
|---|---|---|---|
| C-7 | 2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido | Amino-thiadiazol based side chains | Increase activity against Gram-negative strains |
| C-3 | [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl (NMTT group) | Pyridinium substitution | Introduce zwitterionic properties |
Impact of Structural Changes on Biochemical Activity
The mechanism of action for Cefminox, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan assembly. This interference disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Structural modifications to the C-3 and C-7 side chains directly influence the biochemical activity by altering the antibiotic's affinity for PBPs and its stability against β-lactamases, enzymes produced by resistant bacteria.
C-7 Side Chain : The nature of the acylamino side chain at C-7 is critical for PBP binding affinity. Research on analogous compounds has demonstrated that even subtle changes can significantly impact the antibacterial spectrum. For example, incorporating an amino-thiadiazol side chain at C-7 in some cephalosporins enhances their activity against Gram-negative bacteria like Pseudomonas aeruginosa. Conversely, the addition of other moieties, such as a lipoic acid-based side chain, has been shown to decrease activity against E. coli and P. aeruginosa.
C-3 Side Chain : The substituent at the C-3 position primarily affects the drug's pharmacokinetic properties and stability. The N-methylthiotetrazole (NMTT) side chain found in Cefminox is known to be associated with certain biochemical effects, such as the potential to cause hypoprothrombinemia by inhibiting vitamin K-dependent carboxylation. This illustrates how a specific structural element can introduce additional biochemical activities beyond its primary antibacterial function.
| Modification Type | Target Organism | Observed Impact on Activity | Reference |
|---|---|---|---|
| C-7: Thiophene-based side chain | Gram-positive bacteria | Generally active | |
| C-7: Amino-thiadiazol side chain | Gram-negative bacteria (e.g., Pseudomonas) | Improved activity compared to thiophene-based chains | |
| C-7: Incorporation of lipoic acid | E. coli, P. aeruginosa | Significantly decreased activity | |
| C-3: N-methylthiotetrazole (NMTT) | Human (Host) | Associated with hypoprothrombinemia |
Stereochemical Investigations: Focus on (6R,7S) Isomers in Synthesis
The biological activity of Cefminox is critically dependent on its specific three-dimensional structure. The IUPAC name, (6R,7S)-7-[[[[(2S)-2-Amino-2-carboxyethyl]thio]acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, highlights the precise stereochemistry at the chiral centers of the cephem nucleus. The (6R,7S) configuration is essential for the correct orientation of the side chains, enabling effective binding to the target PBPs.
A significant challenge in the synthesis of Cefminox and related cephamycins is the stereoselective introduction of the 7α-methoxy group, which is characteristic of this class of antibiotics. Achieving the correct (7S) configuration is paramount. Synthetic strategies have been developed to control this stereochemistry. One established method involves the following sequence:
Formation of a Schiff base from the 7-amino group of a cephalosporin intermediate (such as the diphenylmethyl ester of 7-ACA).
Oxidation of the resulting intermediate to form a C-7 imine. This can be achieved using oxidants like lead dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Treatment of the C-7 imine with methanol (B129727), which adds to the imine to introduce the methoxy group.
Cleavage of the imine using a reagent such as Girard-T reagent to liberate the 7-amino group, yielding the desired (6R,7S)-7-amino-7-methoxycephalosporin intermediate with high stereoselectivity.
This controlled, multi-step process ensures the formation of the biologically active (6R,7S) isomer, which is then carried forward to attach the necessary side chains and complete the synthesis of Cefminox Sodium Heptahydrate.
Molecular Mechanisms and Biochemical Interactions of Cefminox Sodium Heptahydrate
Penicillin-Binding Protein (PBP) Affinity and Peptidoglycan Synthesis Inhibition
The fundamental mechanism of action for Cefminox (B1203254), like all β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. nih.govpatsnap.com This process is mediated by its interaction with Penicillin-Binding Proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall. nih.gov PBPs play a critical role in the final steps of assembling and remodeling the peptidoglycan layer, a mesh-like structure that provides the cell with structural integrity and protection. nih.govpatsnap.com
Cefminox targets and inactivates PBPs, interfering with their enzymatic function. nih.gov Specifically, it inhibits the transpeptidase activity of these proteins, which is responsible for catalyzing the cross-linking of peptidoglycan chains. patsnap.com This inhibition prevents the formation of the strong, rigid cell wall structure necessary for bacterial survival. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. nih.govpatsnap.com
Cefminox is characterized by its high affinity for a wide range of Penicillin-Binding Proteins, which contributes to its broad spectrum of activity. patsnap.com Different PBPs have distinct roles in cell wall synthesis, including cell elongation, division, and maintaining cell shape. nih.gov By binding to multiple PBP targets, Cefminox can effectively disrupt various aspects of cell wall maintenance and construction. While specific 50% inhibitory concentration (IC50) values for Cefminox against individual PBPs are not detailed in the available literature, the functions of its primary targets in bacteria like Escherichia coli are well-established.
Table 1: Primary Functions of Key Penicillin-Binding Proteins (PBPs) in E. coli
| PBP Target | Class | Primary Function(s) |
|---|---|---|
| PBP1a / PBP1b | Class A | Bifunctional enzymes with both transglycosylase and transpeptidase activity; crucial for cell wall elongation. nih.gov |
| PBP2 | Class B | Primarily involved in maintaining the rod shape of the bacterium; essential for cell elongation. nih.gov |
| PBP3 | Class B | Essential for septum formation during bacterial cell division. nih.gov |
| PBP4, 5, 6 | Class C (Low Molecular Weight) | Involved in peptidoglycan remodeling, maturation, and recycling; generally not essential for viability. nih.gov |
Resistance to Beta-Lactamase Enzymes
A significant challenge in antibacterial therapy is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate β-lactam antibiotics. Cefminox exhibits notable stability against these enzymes, a key feature of its chemical structure. nih.govpatsnap.com
Cefminox is a cephamycin, a class of β-lactam antibiotics known for their resistance to hydrolysis by many β-lactamases. nih.gov This stability enhances its effectiveness against bacterial strains that have acquired resistance to other β-lactam antibiotics, such as penicillins and some other cephalosporins. patsnap.com Its structure allows it to maintain its integrity and biological activity in the presence of these destructive enzymes, ensuring it can reach and bind to its PBP targets. nih.govpatsnap.com
The stability of Cefminox against β-lactamases has significant clinical implications. Bacterial resistance through β-lactamase production is a widespread and critical public health issue. By resisting enzymatic degradation, Cefminox remains effective against a broader range of pathogens, including many β-lactamase-producing strains. patsnap.com This makes it a valuable agent in treating infections where resistance is a concern, particularly those caused by anaerobic bacteria, which are frequent producers of β-lactamases. nih.gov
Non-Antimicrobial Biochemical Pathway Modulation
The primary and extensively documented biochemical role of Cefminox Sodium Heptahydrate is its potent antimicrobial activity through the inhibition of bacterial cell wall synthesis. Based on available scientific literature, direct modulation of non-antimicrobial biochemical pathways is not a recognized mechanism of action for this compound. Research has predominantly focused on its antibacterial properties, PBP interactions, and resistance to bacterial enzymes. While some studies note that Cefminox may interact with the excretion pathways of other drugs, suggesting a potential influence on renal transport mechanisms, this is considered a pharmacokinetic interaction rather than a primary, intended modulation of a biochemical pathway. drugbank.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Agonistic Activity at Prostacyclin Receptors (IP)
Cefminox has been identified as an agonist of the prostacyclin receptor (IP). medchemexpress.comnih.gov The activation of IP is a critical mechanism in various physiological processes. In the context of Cefminox's activity, its agonism at this receptor contributes to the inhibition of pulmonary artery smooth muscle cell (PASMC) growth. nih.govnih.gov This interaction is significant as the expression of IP is often decreased in conditions like pulmonary arterial hypertension (PAH). nih.govnih.gov
The binding of Cefminox to the IP receptor initiates a signaling cascade that leads to increased production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The growth-inhibiting effect of Cefminox on PASMCs was found to be partially reversed by the IP antagonist RO113842, confirming the compound's activity at this receptor. nih.govnih.gov
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism
In addition to its activity at the IP receptor, Cefminox functions as a dual agonist by also targeting the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). medchemexpress.comnih.gov PPARγ is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and adipogenesis. nih.gov Similar to the IP receptor, PPARγ expression is often diminished in PAH. nih.govnih.gov
Cefminox's agonistic activity at PPARγ has been demonstrated to contribute to the inhibition of PASMC proliferation. medchemexpress.com This effect was partially counteracted by the PPARγ antagonist GW9662, substantiating Cefminox's role as a PPARγ agonist. nih.govnih.gov Furthermore, the function of Cefminox as a PPARγ agonist has been explored in the context of nonalcoholic fatty liver disease (NAFLD), where it has shown potential benefits in alleviating fatty accumulation. nih.gov In hepatic cells, Cefminox treatment led to an increased expression of PPARγ. nih.govnih.gov
| Receptor Target | Effect of Cefminox | Antagonist Used in Studies | Reference |
| Prostacyclin Receptor (IP) | Agonist activity, leading to increased cAMP | RO113842 | nih.govnih.gov |
| PPARγ | Agonist activity, leading to increased PTEN expression | GW9662 | nih.govnih.gov |
Modulation of Intracellular Signaling Pathways (e.g., cAMP, PTEN, Akt/mTOR)
The dual agonism of Cefminox at IP and PPARγ receptors triggers significant downstream effects on intracellular signaling pathways. nih.gov
Cyclic Adenosine Monophosphate (cAMP): As a direct result of its agonistic activity at the prostacyclin receptor, Cefminox enhances the production of cAMP in PASMCs. nih.gov This upregulation of cAMP is a key mechanism through which Cefminox exerts its inhibitory effects on cell growth. nih.govnih.gov
Phosphatase and Tensin Homolog (PTEN): Cefminox upregulates the expression of the tumor suppressor PTEN. medchemexpress.comnih.gov This action is linked to its PPARγ agonism. nih.gov PTEN is a crucial negative regulator of the PI3K/Akt signaling pathway. nih.govresearchgate.net In experimental models, Cefminox was shown to increase both PTEN mRNA and protein levels under both normal and hypoxic conditions. nih.gov
Akt/mTOR Pathway: By increasing the expression of PTEN, Cefminox effectively inhibits the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. medchemexpress.comnih.gov The downregulation of PTEN, often induced by hypoxia, leads to the activation of Akt/mTOR signaling. Cefminox reverses this by elevating PTEN levels, thereby inhibiting the phosphorylation of both Akt and mTOR. nih.gov
| Signaling Pathway | Modulation by Cefminox | Upstream Activator | Downstream Effect | Reference |
| cAMP | Upregulation | IP Receptor Agonism | Inhibition of PASMC growth | nih.gov |
| PTEN | Upregulation | PPARγ Agonism | Inhibition of Akt/mTOR pathway | nih.gov |
| Akt/mTOR | Inhibition | Downregulation of PTEN | Inhibition of cell proliferation | nih.gov |
Influence on Lipid Metabolism Pathways (e.g., fatty acid synthesis and oxidation)
Cefminox has been shown to improve fatty accumulation in hepatic cells by influencing key pathways of lipid metabolism. nih.govnih.gov Its effects are primarily associated with the restraint of fatty acid synthesis and the facilitation of fatty acid oxidation. nih.govnih.gov
In models of high-fat and high-sugar-induced fatty liver, the expression of key enzymes and transcription factors involved in de novo lipogenesis was significantly increased. Cefminox treatment effectively reversed the enhanced expression of acetyl-CoA carboxylase 1 (ACC1) and sterol regulatory element-binding protein-1c (SREBP-1c). nih.govnih.gov Concurrently, Cefminox was found to increase the expression of genes associated with fatty acid metabolism, including PPARα, PCK1, and ACSL4 in hepatic cells. nih.govnih.gov It also reduced the expression of CYP2E1, which is involved in the progression of NAFLD. nih.gov These findings indicate that Cefminox modulates lipid metabolism by concurrently suppressing fatty acid synthesis and promoting fatty acid oxidation. nih.govnih.gov
| Metabolic Pathway | Key Molecules Modulated by Cefminox | Effect of Cefminox | Reference |
| Fatty Acid Synthesis | ACC1, SREBP-1c | Decreased Expression | nih.govnih.gov |
| Fatty Acid Oxidation | PPARα, PCK1, ACSL4 | Increased Expression | nih.govnih.gov |
| Other | CYP2E1 | Decreased Expression | nih.gov |
Advanced Antimicrobial Activity Studies and Resistance Mechanism Elucidation
Broad-Spectrum Activity Analysis (in vitro)
Cefminox (B1203254) exhibits a wide spectrum of in vitro activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria. Its efficacy is quantified using the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
While cefminox is particularly noted for its activity against Gram-negative and anaerobic organisms, it also demonstrates efficacy against certain Gram-positive bacteria. However, studies indicate that other cephalosporins, such as cefoxitin (B1668866), may be more potent against Gram-positive cocci. For instance, one study found cefoxitin to be four times more active against this class of bacteria than cefminox nih.gov. In a broader analysis of clinical isolates, a notable bacterial response rate of 81.5% was observed for Staphylococcus aureus in single infections treated with cefminox nih.gov. The emergence of resistance in strains of Streptococcus pneumoniae to cephalosporins, including cefminox, has been observed over time, particularly affecting the MIC90 values nih.gov.
Table 1: In Vitro Activity of Cefminox Sodium Heptahydrate Against Gram-Positive Bacteria
| Bacterial Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Not Specified | Not Specified | Not Specified |
| Streptococcus pneumoniae | Not Specified | Not Specified | Not Specified |
Cefminox demonstrates significant in vitro activity against a variety of Gram-negative bacteria. It has been reported to be 4 to 16 times more active than cefoxitin against enteric Gram-negative bacilli nih.gov. Clinical studies have shown high bacterial response rates for Escherichia coli (98.4%) nih.gov. However, its efficacy against Pseudomonas aeruginosa is limited, with a high MIC value of 256 µg/ml, and it is generally ineffective against Enterobacter spp. and Acinetobacter spp. nih.govwikipedia.org.
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Escherichia coli | 0.125 - 16 wikipedia.org | Not Specified | Not Specified |
| Klebsiella pneumoniae | Not Specified | Not Specified | Not Specified |
| Pseudomonas aeruginosa | 256 wikipedia.org | Not Specified | Not Specified |
Cefminox exhibits potent activity against a broad spectrum of anaerobic bacteria. It is particularly effective against medically important anaerobes such as Bacteroides fragilis and Clostridium difficile. The MIC90 for Bacteroides fragilis is reported to be 2.0 µg/ml, and for Clostridium difficile, it is also 2.0 µg/ml asm.orgnih.gov. This robust anti-anaerobic activity makes it a significant agent in the context of mixed infections where anaerobes are often implicated.
Table 3: In Vitro Activity of this compound Against Anaerobic Bacteria
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| Bacteroides fragilis | Not Specified | 2.0 asm.orgnih.gov |
| Bacteroides thetaiotaomicron | Not Specified | 4.0 asm.orgnih.gov |
| Clostridium difficile | Not Specified | 2.0 asm.orgnih.gov |
| Fusobacteria | Not Specified | 1.0 asm.orgnih.gov |
| Peptostreptococci | Not Specified | 2.0 asm.orgnih.gov |
Comparative Antimicrobial Efficacy (in vitro)
To better understand its place in the antimicrobial armamentarium, the in vitro efficacy of cefminox has been compared to other cephalosporins and subjected to time-kill kinetic studies.
Table 4: Comparative In Vitro Activity of Cefminox and Other Cephalosporins Against Anaerobic Bacteria
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| Cefminox | 1.0 asm.orgnih.gov | 16.0 asm.orgnih.gov |
| Cefoxitin | 2.0 asm.orgnih.gov | 64.0 asm.orgnih.gov |
| Cefotetan | 2.0 asm.orgnih.gov | 128.0 asm.orgnih.gov |
| Moxalactam | 2.0 asm.orgnih.gov | 64.0 asm.orgnih.gov |
| Ceftizoxime (B193995) | 4.0 asm.orgnih.gov | >128.0 asm.orgnih.gov |
| Cefotiam | 16.0 asm.orgnih.gov | >128.0 asm.orgnih.gov |
| Cefamandole | 8.0 asm.orgnih.gov | >128.0 asm.orgnih.gov |
| Cefoperazone | 4.0 asm.orgnih.gov | 128.0 asm.orgnih.gov |
Time-kill kinetic assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies have demonstrated the rapid bactericidal action of cefminox. The methodology for these studies typically involves preparing a bacterial inoculum, exposing it to various concentrations of the antibiotic (often multiples of the MIC), and then determining the number of viable bacteria at different time points.
Research on cefminox's time-kill kinetics against anaerobic species revealed its potent and rapid bactericidal effects. At a concentration of 2 times the MIC, cefminox produced the most rapid effect, achieving 90% killing of all tested strains after just 3 hours asm.orgnih.gov. At 24 hours, only cefminox and cefoxitin at 4 times their respective MICs were bactericidal (defined as 99.9% killing) against all strains tested asm.orgnih.gov. By 48 hours, at the MIC, all tested compounds except ceftizoxime were bactericidal against all strains asm.orgnih.gov.
Table 5: Summary of Time-Kill Kinetic Study Findings for Cefminox Against Anaerobic Bacteria
| Time Point | Cefminox Concentration | Outcome |
|---|---|---|
| 3 hours | 2 x MIC | 90% killing of all strains asm.orgnih.gov |
| 12 hours | 1 x MIC | 90% killing of all strains (along with several other β-lactams) asm.orgnih.gov |
| 24 hours | 4 x MIC | Bactericidal (99.9% killing) against all strains asm.orgnih.gov |
| 48 hours | 1 x MIC | Bactericidal (99.9% killing) against all strains asm.orgnih.gov |
Mechanisms of Bacterial Resistance to this compound
Bacterial resistance to Cefminox, a second-generation cephalosporin (B10832234), is a multifaceted issue involving several key mechanisms. patsnap.compatsnap.com Like other β-lactam antibiotics, its efficacy can be compromised by bacterial adaptations that prevent the drug from reaching its target or inactivate the drug itself. These resistance strategies include the production of drug-hydrolyzing enzymes, alterations in the target proteins, and the active removal of the antibiotic from the cell.
Role of Beta-Lactamase Production and Hydrolysis
The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate the drug by hydrolyzing the characteristic four-atom β-lactam ring. mdpi.commicrobiologyclass.net Cefminox, as a cephamycin, is designed to be stable against many common β-lactamases. patsnap.compatsnap.comnih.gov
Research indicates that Cefminox is stable against the β-lactamases produced by Bacteroides fragilis. nih.gov However, its stability is not absolute across all bacterial species and enzyme types. Some β-lactamases, particularly those produced by certain organisms of the Bacteroides fragilis group, are capable of hydrolyzing Cefminox, although the rate of inactivation may not differ markedly from that of similar compounds like cefoxitin. nih.gov A related compound, cefmenoxime, has shown stability against common plasmid-mediated and most chromosomally mediated β-lactamases but was susceptible to hydrolysis by enzymes from Bacteroides and Acinetobacter. nih.gov The level of resistance conferred by β-lactamases depends on factors such as the amount of enzyme produced, its location within the bacterial cell (periplasmic in Gram-negative bacteria), and the specific activity of the enzyme against the antibiotic. nih.gov
| Bacterial Group | Beta-Lactamase Activity against Cefminox | Reference |
|---|---|---|
| Bacteroides fragilis | Reported as stable against hydrolysis by β-lactamases. | nih.gov |
| Other Bacteroides spp. | Some enzymes can achieve complete hydrolysis, though rates may be comparable to cefoxitin. | nih.gov |
Penicillin-Binding Protein Modifications and Reduced Affinity
Cefminox exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. patsnap.compatsnap.comantibioticdb.com Resistance can emerge through modifications to these PBP targets. nih.govsemanticscholar.org
These modifications, typically resulting from mutations in the genes encoding PBPs, can lead to a reduced affinity of the PBP for β-lactam antibiotics like Cefminox. nih.govresearchgate.net When the antibiotic cannot bind effectively to its target, it fails to inhibit cell wall synthesis, allowing the bacterium to survive and proliferate. This target-mediated resistance is a significant concern for cephalosporins. nih.govsemanticscholar.org While Cefminox is noted for its high affinity for a wide range of PBPs, alterations in these proteins remain a potential and significant pathway for the development of resistance. patsnap.com For example, in other bacteria, amino acid substitutions near the catalytic sites of PBPs have been shown to decrease the binding affinity of cephalosporins, leading to resistance. nih.govfrontiersin.org
| Penicillin-Binding Protein (PBP) | General Function in Cell Wall Synthesis | Role in Resistance |
|---|---|---|
| High-Molecular-Weight PBPs (e.g., PBP1a, 1b, 2, 3) | Catalyze transpeptidation and transglycosylation reactions (peptidoglycan cross-linking and elongation). | Mutations can reduce binding affinity for β-lactams, preventing inhibition of cell wall synthesis. nih.gov |
| Low-Molecular-Weight PBPs (e.g., PBP4, 5, 6) | Function as carboxypeptidases and endopeptidases, involved in peptidoglycan maturation and recycling. | Alterations can contribute to resistance, although they are generally not the primary targets for bactericidal action. nih.gov |
Efflux Pump Systems and Drug Transport
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic compounds, including antibiotics, from the cell. nih.govmdpi.comnih.gov This mechanism lowers the intracellular concentration of the antibiotic, preventing it from reaching its target, in this case, the PBPs in the periplasm. mdpi.com
Efflux pumps are a major contributor to intrinsic and acquired multidrug resistance in both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org In Gram-negative bacteria, tripartite efflux systems, such as those belonging to the Resistance-Nodulation-Division (RND) family, span the inner membrane, periplasm, and outer membrane, forming a channel to expel drugs directly out of the cell. nih.gov While specific studies detailing the role of efflux pumps in Cefminox resistance are limited, these systems are known to transport other β-lactam antibiotics. frontiersin.org Overexpression of genes encoding these pumps, often due to mutations in regulatory genes, can lead to clinically significant levels of antibiotic resistance. mdpi.com
| Efflux Pump Superfamily | Energy Source | Location | Substrates Include |
|---|---|---|---|
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Primarily Gram-Negative Bacteria | β-lactams, fluoroquinolones, tetracyclines, macrolides nih.govfrontiersin.org |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-Positive and Gram-Negative Bacteria | Tetracyclines, fluoroquinolones, biocides nih.gov |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-Positive and Gram-Negative Bacteria | Macrolides, fluoroquinolones nih.gov |
| Small Multidrug Resistance (SMR) | Proton Motive Force | Primarily Gram-Positive Bacteria | Quaternary ammonium (B1175870) compounds, lipophilic cations nih.gov |
| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion Gradient or Proton Motive Force | Gram-Positive and Gram-Negative Bacteria | Fluoroquinolones, aminoglycosides nih.gov |
Spontaneous Mutation and Resistance Development (in vitro models)
In vitro laboratory models are used to study and predict the development of antibiotic resistance through spontaneous mutation. mdpi.com In these experiments, bacteria are exposed to gradually increasing concentrations of an antibiotic, selecting for mutants with higher levels of resistance over time. This process, known as serial passage, can reveal the genetic pathways to resistance.
For β-lactam antibiotics, these spontaneous mutations frequently occur in genes that encode the drug's targets (PBPs) or in genes that regulate the expression of resistance mechanisms like β-lactamases and efflux pumps. nih.gov For example, mutations in the quinolone resistance-determining regions (QRDRs) of genes like gyrA and parC are known to reduce the binding affinity of fluoroquinolones. nih.gov A similar process of target modification through spontaneous mutation is a key pathway for cephalosporin resistance. Furthermore, antibiotic exposure itself can sometimes induce mutagenesis through mechanisms like the SOS response, a DNA repair system that can increase the rate of mutation and facilitate the evolution of resistance. plos.orgfrontiersin.org While specific in-vitro evolution studies for Cefminox are not widely detailed, these general principles of spontaneous mutation are applicable to its resistance profile.
Application in Microbiological Research Media for Bacterial Selection
Selective media are a fundamental tool in microbiology, designed to support the growth of specific microorganisms while inhibiting the growth of others. wwu.edu This is often achieved by incorporating substances like antibiotics into the growth medium.
This compound can be used as a selective agent in microbiological research media. Its inclusion in an agar (B569324) or broth medium inhibits the growth of susceptible bacterial strains. This application is particularly useful for isolating bacteria that are intrinsically resistant to Cefminox or have acquired resistance mechanisms. A key example of this application is in the development of selective media for the detection of Methicillin-Resistant Staphylococcus aureus (MRSA). A U.S. patent describes a reaction medium for MRSA that utilizes Cefminox, indicating its role in differentiating MRSA from other bacteria. wikipedia.org By suppressing the growth of susceptible Gram-negative and some Gram-positive bacteria, Cefminox helps to create a selective environment where the desired resistant organisms, such as MRSA, can be more easily isolated and identified.
Analytical and Spectroscopic Characterization Techniques for Cefminox Sodium Heptahydrate
Chromatographic Methodologies for Purity and Impurity Profiling
Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of Cefminox (B1203254) Sodium Heptahydrate and profiling its impurities. The presence of impurities, which can originate from the manufacturing process or degradation, can potentially affect the drug's efficacy and safety. oup.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds. For Cefminox Sodium Heptahydrate, specific HPLC methods have been developed to ensure its quality. researchgate.netresearchgate.net A new HPLC-gradient elution method has been established for the effective detection of impurities. oup.comresearchgate.netresearchgate.net In one such method, a mobile phase consisting of an acetic acid aqueous solution (0.1%, v/v) and methanol (B129727) was found to successfully separate cefminox from its degradation products and intermediates. oup.com
Table 1: Example of HPLC Method Parameters for Cefminox Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with 0.1% acetic acid in water and methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a specified wavelength |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. These advantages are due to the use of smaller stationary phase particles (typically less than 2 µm). The enhanced resolving power of UPLC is particularly beneficial for complex samples containing multiple impurities or isomers.
The manufacturing process and storage of this compound can lead to the formation of various related substances, including isomers and degradation products. oup.com These compounds often have very similar chemical structures, making their separation and identification challenging. Advanced chromatographic methods are employed to resolve these closely related species. For instance, studies have focused on developing specific gradient elution methods in HPLC to separate unknown impurities and isomers in cefminox sodium. oup.comresearchgate.netresearchgate.net Stress testing, which involves exposing the drug to heat, light, acid, base, and oxidation, is performed to intentionally generate degradation products. oup.com The analysis of these stressed samples helps in identifying potential degradants that could form under various storage conditions. oup.com
Mass Spectrometry for Structural Elucidation and Impurity Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an invaluable tool for the structural elucidation of unknown compounds and the identification of impurities. oup.com
A particularly powerful technique for impurity analysis is Liquid Chromatography-Ion Trap/Time-of-Flight Mass Spectrometry (LC-IT-TOF-MS). oup.comresearchgate.netresearchgate.net This hybrid instrument combines the capabilities of an ion trap for multi-stage tandem mass spectrometry (MSn) with a time-of-flight analyzer that provides high-resolution and accurate mass measurements. oup.com This allows for the determination of the elemental composition and formula of impurities and their fragment ions. oup.com In the analysis of Cefminox Sodium, LC-IT-TOF-MS has been used to separate and characterize thirteen unknown impurities and isomers. oup.comresearchgate.netresearchgate.net The use of electrospray ionization (ESI) in positive mode has been successful in these analyses. oup.comresearchgate.netresearchgate.net
Tandem mass spectrometry (MS/MS or MSn) is used to study the fragmentation patterns of ions. oup.comresearchgate.netresearchgate.net In this process, a specific precursor ion (e.g., the molecular ion of an impurity) is selected, fragmented, and the resulting product ions are analyzed. The way a molecule breaks apart provides a structural fingerprint. By analyzing the fragmentation patterns of Cefminox and comparing them to those of its impurities, researchers can deduce the structures of these unknown compounds. oup.comresearchgate.netresearchgate.net For Cefminox, the fragmentation pathways of thirteen different impurities have been investigated to determine their structures. oup.comoup.com This detailed analysis is crucial for understanding the degradation pathways of the drug. oup.comoup.com
Table 2: Example of Mass Spectrometry Data for Cefminox
| Ion Type | m/z (mass-to-charge ratio) | Interpretation |
|---|---|---|
| [M+H]+ | Specific to Cefminox | Protonated molecule of Cefminox |
| Fragment Ion 1 | Varies | Corresponds to a specific structural part of the molecule |
| Fragment Ion 2 | Varies | Corresponds to another structural part of the molecule |
Spectroscopic Analysis for Molecular Structure and Conformation
Spectroscopic analysis provides detailed information about the electronic transitions, functional groups, and the arrangement of atoms within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a key method for the identification of this compound. The technique measures the absorption of ultraviolet or visible radiation by the molecule, which corresponds to electronic transitions within the chromophores of the compound.
Detailed Research Findings: The identification of Cefminox Sodium is confirmed by analyzing its absorption spectrum in a solution. For a conclusive identification, the spectrum of a sample solution is compared with a reference spectrum of Cefminox Sodium Reference Standard. Both spectra are expected to show similar absorption intensities at the same wavelengths. nihs.go.jpnihs.go.jp
A study involving the simultaneous determination of Cefminox Sodium with other drugs in human urine utilized UV detection at a wavelength of 216 nm, indicating a significant absorbance in this region of the UV spectrum. The analysis of similar cephalosporin (B10832234) compounds, such as cefazolin (B47455) sodium, has shown a maximum absorption wavelength (λmax) at 271 nm when dissolved in water. This provides a reference point for the expected absorption region for this compound, which is primarily influenced by the cephem nucleus and its substituents.
| Parameter | Value |
| Wavelength of UV detection | 216 nm |
Note: The table provides a specific UV detection wavelength used in a multi-component analysis, which is indicative of a region of significant absorbance for Cefminox Sodium.
Infrared (IR) Spectrophotometry (e.g., Potassium Bromide Disk Method)
Infrared spectrophotometry is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique "fingerprint" of the compound based on the vibrational frequencies of its bonds.
Detailed Research Findings: The standard method for analyzing the infrared absorption spectrum of Cefminox Sodium is the potassium bromide (KBr) disk method. nihs.go.jpnihs.go.jp In this technique, a small amount of the sample is mixed with dry KBr powder and compressed into a transparent disk, through which an infrared beam is passed. The resulting spectrum is then compared with the reference spectrum of Cefminox Sodium. For a positive identification, both spectra must exhibit similar absorption intensities at the same wave numbers. nihs.go.jpnihs.go.jp
While specific peak assignments for this compound are not detailed in the provided search results, the characteristic absorption bands for cephalosporin compounds can be inferred from related structures. These typically include:
N-H stretching vibrations: from the amide and amino groups.
C=O stretching vibrations: from the β-lactam ring and the amide group.
C=C and C=N stretching vibrations: from the dihydrothiazine ring and the tetrazole ring.
C-O and C-S stretching vibrations.
The analysis of a similar cephalosporin, cefazolin sodium, reveals characteristic IR bands such as N-H stretching near 3419 and 3282 cm⁻¹, C=O stretching of the carboxylate at 1761 cm⁻¹, and C=O stretching of the amide at around 1671 cm⁻¹. researchgate.net These provide an indication of the types of vibrational bands expected in the IR spectrum of this compound.
| Functional Group | Expected Absorption Region (cm⁻¹) |
| N-H Stretch | 3500 - 3200 |
| C-H Stretch | 3100 - 2850 |
| C=O Stretch (β-lactam) | ~1760 |
| C=O Stretch (Amide) | ~1670 |
| C=C and C=N Stretch | 1650 - 1550 |
| C-O Stretch | 1300 - 1000 |
Note: This table is based on general characteristic IR absorption regions for cephalosporins and is for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, Deuterated Solvents)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound. ¹H-NMR, in particular, provides information about the chemical environment of each proton in the molecule.
Detailed Research Findings: The ¹H-NMR spectrum of Cefminox Sodium is typically determined in a deuterated solvent, such as heavy water (D₂O). nihs.go.jp Analysis of the spectrum reveals several key signals that can be assigned to the protons in the Cefminox molecule.
A published monograph for Cefminox Sodium describes the ¹H-NMR spectrum in heavy water as exhibiting:
Three multiplet signals, designated as A, B, and C, appearing at approximately δ 3.4 ppm, δ 3.8 ppm, and δ 4.3 ppm, respectively.
A single signal, designated as D, appearing at around δ 5.1 ppm.
The ratio of the integrated intensity of these signals is reported to be approximately 2:3:3:1 for A:B:C:D, respectively. nihs.go.jp This information is crucial for assigning the signals to specific protons within the molecular structure. The multiplet signals likely correspond to the protons of the ethylthioacetylamino side chain and the cephem nucleus, while the singlet could be attributed to a specific isolated proton. The integration ratio provides a count of the number of protons contributing to each signal.
| Signal Designation | Approximate Chemical Shift (δ ppm) | Multiplicity | Integrated Intensity Ratio |
| A | 3.4 | Multiplet | 2 |
| B | 3.8 | Multiplet | 3 |
| C | 4.3 | Multiplet | 3 |
| D | 5.1 | Single | 1 |
Note: The data in this table is based on the description found in the official monograph for Cefminox Sodium.
Polymorphism and Crystallography of Cefminox Sodium Heptahydrate
Advanced Crystallographic Techniques for Structural Determination
The precise arrangement of atoms and molecules within a crystal lattice is fundamental to a compound's properties. For Cefminox (B1203254) Sodium Heptahydrate, sophisticated analytical methods are employed to gain a comprehensive understanding of its solid-state forms.
X-ray Diffraction (XRD) Analysis of Crystal Forms
X-ray Diffraction (XRD) stands as a cornerstone technique for the characterization of crystalline materials. By bombarding a crystal with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the unique three-dimensional arrangement of its constituent atoms.
For Cefminox Sodium, a specific crystalline form has been identified through powder X-ray diffraction (PXRD). The characteristic diffraction peaks for this form, represented by the diffraction angle 2θ, provide a unique fingerprint for its identification. A Chinese patent discloses a crystalline compound of Cefminox sodium with characteristic diffraction peaks at 2θ values of 5.1, 6.9, 8.5, 10.3, 12.1, 15.1, 15.9, 17.4, 19.5, 21.7, and 24.6 degrees (±0.2 degrees) patsnap.com. This data is instrumental in distinguishing this particular crystal form from potential others.
Interactive Table: Characteristic X-ray Powder Diffraction Peaks of a Cefminox Sodium Crystalline Form
| Diffraction Peak (2θ ± 0.2°) |
| 5.1 |
| 6.9 |
| 8.5 |
| 10.3 |
| 12.1 |
| 15.1 |
| 15.9 |
| 17.4 |
| 19.5 |
| 21.7 |
| 24.6 |
Data sourced from patent CN102276630A patsnap.com
The presence and intensity of these peaks are directly related to the crystal lattice structure. Any variation in the crystalline form, or the presence of different polymorphs, would result in a different XRD pattern.
Thermogravimetric Analysis (TGA) for Hydrate (B1144303) Characterization
Thermogravimetric Analysis (TGA) is a vital thermoanalytical technique used to determine changes in the mass of a sample as a function of temperature. For a hydrated compound like Cefminox Sodium Heptahydrate, TGA is particularly useful for characterizing the presence and stoichiometry of water molecules within the crystal structure.
As the temperature of a this compound sample is increased during a TGA experiment, the water of hydration is released at specific temperature ranges, resulting in a stepwise loss of mass. The resulting TGA curve provides quantitative information about the amount of water present and the temperatures at which dehydration occurs. This data is crucial for confirming the heptahydrate nature of the compound and for studying its thermal stability.
Impact of Polymorphism on Material Properties for Research Purposes
The existence of different polymorphic forms of a pharmaceutical compound can have significant consequences for its material properties. These differences are not merely academic; they can directly influence the outcomes of research and development activities.
Effects on Dissolution Characteristics (e.g., dissolution rate)
The rate at which a solid compound dissolves in a solvent is a critical parameter in pharmaceutical research. Different polymorphs of the same compound can exhibit markedly different dissolution rates due to variations in their crystal lattice energy and surface properties.
Generally, a metastable polymorph will have a higher dissolution rate than a more stable form. This is because the metastable form is in a higher energy state, making it more readily solvated. For research purposes, controlling the polymorphic form of this compound could allow for the modulation of its dissolution profile in various experimental settings. For instance, a faster-dissolving form might be desirable for certain in vitro studies. A patent for a specific crystalline form of Cefminox sodium suggests that it possesses good steady dissolution characteristics .
Influence on Physical Stability and Purity
The physical stability of a crystalline solid refers to its ability to maintain its original polymorphic form over time and under various storage conditions, such as temperature and humidity. Polymorphic transformations can occur, where a less stable form converts to a more stable one. Such transformations can lead to changes in physical properties and may compromise the integrity of a research sample.
The purity of a compound is also intrinsically linked to its crystalline form. The crystallization process itself is a purification step, and the ability to consistently produce a single, stable polymorph is key to ensuring high purity. The presence of unwanted polymorphs can be considered an impurity, potentially affecting the accuracy and reproducibility of experimental results. Therefore, for research applications, the use of a well-characterized, stable polymorphic form of this compound is essential for obtaining reliable and consistent data.
Degradation Pathways and Stability Studies in Vitro of Cefminox Sodium Heptahydrate
Hydrolytic Degradation Mechanisms (in vitro)
Hydrolysis is a primary pathway for the degradation of β-lactam antibiotics like Cefminox (B1203254). This process involves the cleavage of chemical bonds by water and is significantly influenced by the pH of the solution.
Beta-Lactam Ring Opening Pathways
The core structural feature of Cefminox, the β-lactam ring, is susceptible to hydrolytic cleavage. nih.gov This ring is inherently strained, and its opening leads to the inactivation of the antibiotic's antibacterial properties. nih.govfrontiersin.org The degradation is often initiated by a nucleophilic attack on one of the carbonyl carbons of the β-lactam ring. nih.gov Under aqueous conditions, this nucleophile is typically a water molecule or a hydroxide (B78521) ion. The opening of the β-lactam ring is a key step in the degradation of cephalosporins. nih.gov For some cephalosporins, this process can be followed by the elimination of a leaving group at the C-3 position, although the specifics for Cefminox are not detailed in available literature. nih.gov
pH-Dependent Isomerizations (e.g., lactonization, epimerization)
Kinetic Studies of Degradation under Controlled Conditions
Kinetic studies are crucial for understanding the rate at which a drug degrades under various environmental conditions. Such studies for Cefminox Sodium Heptahydrate would provide valuable information for its formulation and storage.
Influence of Temperature on Degradation Rates
The rate of chemical reactions, including drug degradation, generally increases with temperature. Studies on other antibiotics have shown that hydrolysis rates increase as the temperature rises. researchgate.netmst.edu For instance, the degradation of some antimicrobial agents is significantly accelerated at higher temperatures. nih.gov It is therefore expected that the degradation rate of this compound would also be temperature-dependent. However, specific kinetic data and Arrhenius plots, which would quantify this relationship, are not available in the reviewed literature.
Impact of pH on Degradation Kinetics
The pH of an aqueous solution is a critical factor affecting the stability of cephalosporins. For many cephalosporins, the degradation kinetics follow a U-shaped curve, with maximum stability observed in the acidic to neutral pH range. For example, the hydrolysis of cefixime (B193813) is slow at pH 4-7 but increases at lower and, more significantly, at higher pH values. Similarly, studies on cefadroxil (B1668780) have shown that its degradation is influenced by pH, with different reaction mechanisms dominating in acidic, neutral, and alkaline solutions. nih.gov While a similar pH-dependent degradation pattern is anticipated for this compound, specific pH-rate profiles and kinetic data are not documented in the available research.
Role of Ionic Strength in Degradation Processes
The ionic strength of a solution can influence the rate of chemical reactions, including the degradation of pharmaceuticals. However, the effect of ionic strength on the degradation rates of antibiotics can vary. For some antibiotics, ionic strength has not been found to have a significant effect on their degradation rates. researchgate.netmst.edu In other cases, particularly for charged molecules, ionic strength can play a more significant role in their stability. nih.gov Without specific studies on this compound, the precise impact of ionic strength on its degradation kinetics remains speculative.
Identification and Characterization of Degradation Products of this compound
The investigation into the degradation of this compound has led to the identification of several degradation products (DPs). A pivotal study successfully separated and characterized thirteen unknown impurities and isomers of cefminox sodium. Stress testing under various conditions, including acidic, basic, oxidative, and photolytic environments, was instrumental in generating and identifying these degradation products. The drug demonstrated stability under neutral and thermal stress conditions.
Use of Chromatographic and Spectroscopic Methods for Product Analysis
The primary analytical technique employed for the separation and analysis of this compound and its degradation products is High-Performance Liquid Chromatography (HPLC). A gradient HPLC method utilizing a C-18 column was developed to achieve effective separation of the parent drug from its various impurities and degradation products.
For the structural elucidation and characterization of these separated compounds, high-resolution mass spectrometry, specifically Liquid Chromatography coupled with Ion Trap/Time-Of-Flight Mass Spectrometry (LC-IT-TOF-MS), has been utilized. This powerful technique allows for the determination of the exact mass of the degradation products and their fragments, which is crucial for deducing their molecular formulas and structures.
The process of characterization involved a multi-step approach:
Full Scan LC-MS: This initial step was performed to obtain the mass-to-charge ratio (m/z) of the protonated molecules of all detected peaks, providing the molecular weight of each degradation product.
Multi-stage Tandem Mass Spectrometry (MSn): Further fragmentation analysis (up to MS6) was conducted on the compounds of interest. By analyzing the fragmentation patterns, researchers could piece together the structural components of each degradation product.
UV Spectroscopy: Ultraviolet (UV) spectra were also recorded and used in conjunction with the mass spectral data to assist in the characterization of the impurities.
In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the unequivocal structural identification of pharmaceutical impurities. While the primary source for Cefminox degradation specifically highlights MS techniques, NMR is a standard and powerful method for confirming the structures of degradation products by providing detailed information about the chemical environment of atoms within a molecule.
Proposing Plausible Degradation Mechanisms
Based on the structures of the thirteen degradation products identified through high-resolution mass spectrometry, forming mechanisms have been proposed. The degradation of cephalosporins can occur through several pathways, primarily involving the hydrolysis of the β-lactam ring, which is a common vulnerability in this class of antibiotics.
For Cefminox, the degradation pathways are inferred from the structural modifications observed in the degradation products compared to the parent molecule. These modifications can include:
Epimerization: Changes in the stereochemistry at specific chiral centers, such as the C-7 position.
Isomerization: Formation of isomers like the Δ³-isomer.
Hydrolysis: Cleavage of the β-lactam ring, which is a primary degradation pathway for cephalosporins, often initiated by acidic or basic conditions.
Oxidation: Degradation initiated by oxidative stress, potentially affecting the sulfur atoms in the molecule.
Photolysis: Degradation caused by exposure to light.
The detailed fragmentation patterns obtained from MSn studies provide the necessary evidence to propose how the parent Cefminox molecule breaks down and rearranges to form each specific degradation product under different stress conditions.
Stability Assessment in Various Research Environments
Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.
In the case of this compound, in vitro stability has been assessed under several conditions as mandated by ICH guidelines:
| Stress Condition | Stability of this compound |
| Acidic Hydrolysis | Subject to degradation |
| Basic Hydrolysis | Subject to degradation |
| Oxidative Stress | Subject to degradation |
| Photolytic Stress | Subject to degradation |
| Neutral Conditions | Stable |
| Thermal Stress | Stable |
This interactive table summarizes the stability profile of this compound in different research environments. The findings indicate that the compound is susceptible to degradation in acidic, basic, oxidative, and photolytic environments, while it maintains its integrity under neutral pH and thermal stress. These studies are essential for determining the appropriate storage conditions and shelf-life of the drug substance and for developing stability-indicating analytical methods.
Emerging Research Areas and Future Directions for Cefminox Sodium Heptahydrate
Rational Design of Novel Cephamycin Derivatives
Rational design involves the strategic modification of a molecule to achieve a desired function, a process that is increasingly applied to develop specialized tools for research. rsc.orgnih.govnih.gov By leveraging the known structure of Cefminox (B1203254), scientists can create derivatives with enhanced properties for investigating complex biological systems.
The core structure of Cefminox can be systematically altered to fine-tune its properties for specific, non-clinical research applications. The goal is not to create a better therapeutic but to create a more effective molecular tool. Modifications could be designed to modulate target affinity, improve stability under experimental conditions, or introduce reactive groups for conjugation. For instance, altering the C-7β side chain could modify its interaction with penicillin-binding proteins (PBPs), allowing for studies into the specific binding kinetics of different PBP isoforms. Similarly, modifications to the C-3 side chain could be explored to reduce enzymatic degradation in complex biological samples, thereby extending the compound's utility in prolonged experimental setups.
Table 1: Potential Targeted Modifications of Cefminox for Research Applications
| Structural Component | Potential Modification | Objective for Research Utility |
| C-7β Side Chain | Substitution of the D-cysteine group | Modulate binding affinity and selectivity for specific PBP isoforms. |
| 7α-Methoxy Group | Replacement with alternative functional groups | Investigate the role of this group in steric hindrance and stability against β-lactamases. |
| C-3 Side Chain | Alteration of the methyltetrazolethio group | Enhance stability in experimental media or introduce a site for conjugation. |
| Carboxylic Acid Moiety | Esterification or amidation | Modify cell permeability for specific intracellular targeting studies. |
Chemical probes are essential tools for dissecting cellular processes. mskcc.orgox.ac.uk Developing Cefminox-based probes involves attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the cephamycin structure. mskcc.orgnih.gov These probes can be used to visualize the subcellular localization of the compound, identify its binding partners, and quantify target engagement in intact cells. For example, a fluorescently-labeled Cefminox derivative could allow researchers to use microscopy to track its accumulation within bacterial cells in real-time. A biotinylated version could be used in pull-down assays to isolate and identify proteins that interact with Cefminox, potentially uncovering novel off-target effects or resistance mechanisms. The design of such probes requires careful consideration of the attachment point to ensure that the core activity of the Cefminox scaffold is preserved.
Table 2: Examples of Cefminox-Based Chemical Probe Designs
| Probe Type | Reporter Tag | Potential Research Application |
| Fluorescence Probe | Fluorescein, Rhodamine, or other fluorophores | Live-cell imaging to visualize drug uptake and subcellular localization. nih.gov |
| Affinity Probe | Biotin | Affinity chromatography and mass spectrometry to identify protein binding partners. |
| Photoaffinity Probe | Benzophenone or Azide group | Covalently cross-linking the probe to its target upon UV light activation for stable target identification. |
| Radiolabeled Probe | Tritium (³H) or Carbon-14 (¹⁴C) | Quantitative binding assays and autoradiography to determine target density in tissues. |
Computational Chemistry and Modeling Approaches
Computational methods are becoming indispensable in chemical research, offering insights that are difficult to obtain through experimental work alone. nih.gov For Cefminox, molecular modeling can illuminate the dynamics of its interactions and guide the design of new derivatives.
Molecular dynamics (MD) simulations provide a computational "microscope" to view the interaction between a ligand like Cefminox and its protein target, typically a penicillin-binding protein (PBP). nih.govnih.govresearchgate.netsoton.ac.uk These simulations model the movements of every atom in the system over time, revealing the precise conformational changes that occur during the binding process. researchgate.net By running MD simulations, researchers can identify key amino acid residues in the PBP active site that form critical hydrogen bonds or other interactions with Cefminox. nih.govdntb.gov.ua This information is invaluable for understanding its mechanism of action and can explain differences in affinity for PBPs from various bacterial species. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate variations in a molecule's structure with changes in its biological activity. nih.govresearchgate.netdntb.gov.ua By building a QSAR model for a series of Cefminox derivatives, researchers can predict the activity of new, unsynthesized compounds. nih.govarxiv.org This predictive power accelerates the design process by prioritizing which derivatives are most likely to have the desired properties, saving significant time and resources in the laboratory. nih.govarxiv.org These models are built by calculating a wide range of molecular descriptors (e.g., electronic properties, size, hydrophobicity) for each compound and using machine learning algorithms to find the mathematical relationship between these descriptors and the measured activity.
Advanced Spectroscopic and Imaging Techniques for Cellular Studies (non-clinical)
Observing the effects of a compound within a cellular environment is key to understanding its function. Advanced spectroscopic and imaging methods allow for non-invasive, real-time analysis of Cefminox in non-clinical, cellular research settings. nih.govnih.gov
Techniques like Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide a chemical "fingerprint" of a cell, allowing researchers to detect biochemical changes induced by Cefminox treatment. researchgate.netmdpi.com For example, researchers could monitor changes in the vibrational modes associated with bacterial cell wall components to observe the effects of PBP inhibition in real-time.
Fluorescence microscopy, particularly confocal and super-resolution techniques, can be used in conjunction with the fluorescent Cefminox probes described earlier. nih.gov These powerful imaging tools can reveal with high precision where the compound localizes within a bacterial cell—for instance, whether it accumulates at the septum during cell division. nih.gov Such studies provide direct visual evidence of the compound's mechanism of action at a subcellular level, complementing the data from biochemical and computational analyses. nih.govnih.gov
Interdisciplinary Research Integrating Cefminox Sodium Heptahydrate into New Biological Contexts
Recent scientific inquiry has begun to explore the therapeutic potential of this compound beyond its established role as a bactericidal agent. This emerging area of interdisciplinary research is investigating the compound's engagement with biological pathways unrelated to microbial pathogenesis, opening avenues for its application in novel therapeutic contexts. By examining its non-antibiotic pharmacological actions, researchers are uncovering a more complex and potentially broader clinical utility for this well-established cephalosporin (B10832234).
Investigating Non-Antibiotic Pharmacological Actions
A significant development in the understanding of Cefminox's biological activity is the discovery of its role as a dual agonist of the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ). This finding, identified through virtual screening and confirmed in preclinical models, positions Cefminox as a modulator of key signaling pathways involved in cellular proliferation and metabolism.
Research has demonstrated that Cefminox can inhibit the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This inhibition is achieved through the up-regulation of Phosphatase and Tensin Homolog (PTEN) expression. Concurrently, Cefminox has been shown to enhance the production of cyclic adenosine (B11128) monophosphate (cAMP) in pulmonary artery smooth muscle cells (PASMCs). The growth inhibitory effects of Cefminox in these cells were partially reversed by antagonists of both the IP and PPARγ receptors, confirming the compound's dual agonistic action. This multifaceted mechanism of action, independent of its antibiotic properties, suggests a potential for Cefminox in the management of conditions characterized by aberrant cellular proliferation.
Exploring Potential in Disease Models Beyond Infection (e.g., nonalcoholic fatty liver disease in vitro/animal models)
Building on the discovery of its non-antibiotic activities, research has extended to investigating the efficacy of this compound in disease models unrelated to bacterial infections. A notable example is its evaluation in the context of nonalcoholic fatty liver disease (NAFLD).
In a study utilizing a high-fat, high-sugar diet-induced mouse model of NAFLD, administration of Cefminox sodium was found to alleviate hepatic fatty accumulation. The therapeutic effect was also observed in in vitro models using WRL-68 cells exposed to free fatty acids. The underlying mechanisms for this beneficial effect appear to be multifactorial, involving the modulation of lipid metabolism.
The research findings indicate that Cefminox treatment can reverse the enhanced expression of key lipogenic enzymes and transcription factors, including Acetyl-CoA Carboxylase 1 (ACC1) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Furthermore, Cefminox was observed to increase the expression of genes involved in fatty acid oxidation, such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). These findings suggest that Cefminox improves hepatic steatosis by concurrently restraining fatty acid synthesis and promoting fatty acid oxidation.
Below is a data table summarizing the key molecular targets of this compound in the context of its non-antibiotic actions.
| Biological Target/Pathway | Observed Effect of Cefminox | Investigated Disease Model |
| Prostacyclin Receptor (IP) | Agonist activity | Hypoxia-induced Pulmonary Hypertension |
| Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) | Agonist activity | Hypoxia-induced Pulmonary Hypertension / Nonalcoholic Fatty Liver Disease |
| Akt/mTOR Signaling Pathway | Inhibition | Hypoxia-induced Pulmonary Hypertension |
| PTEN Expression | Upregulation | Hypoxia-induced Pulmonary Hypertension |
| cAMP Production | Enhancement | Hypoxia-induced Pulmonary Hypertension |
| ACC1 Expression | Reversal of diet-induced enhancement | Nonalcoholic Fatty Liver Disease |
| SREBP-1c Expression | Reversal of diet-induced enhancement | Nonalcoholic Fatty Liver Disease |
| PPARα Expression | Increased expression | Nonalcoholic Fatty Liver Disease |
| ACSL4 Expression | Increased expression | Nonalcoholic Fatty Liver Disease |
Standardization of Reference Materials and Analytical Standards for Research
The reliability and reproducibility of research findings, particularly in the exploration of new therapeutic applications for existing compounds, are fundamentally dependent on the quality and consistency of the chemical substances used. The standardization of reference materials and analytical standards for this compound is therefore a critical component of advancing its research into new biological contexts.
Official pharmacopeias play a central role in the establishment of these standards. Cefminox Sodium Hydrate (B1144303) is listed in the Japanese Pharmacopoeia, which signifies that a monograph is available detailing the specific tests and procedures required to ensure its identity, strength, quality, and purity. mhlw.go.jpmhlw.go.jp The development of a pharmacopeial reference standard is a rigorous process. It typically involves the procurement of high-purity material from a manufacturer, followed by comprehensive characterization in multiple laboratories. This characterization utilizes a variety of analytical techniques to confirm the chemical structure and assess the purity of the candidate material.
Once a candidate material is deemed suitable, it is established as an official reference standard. This standard then serves as a benchmark for researchers and manufacturers to ensure that the this compound they are using is of a consistent and high quality. The validation of analytical methods is a key part of this process, ensuring that the techniques used to assess the quality of the compound are accurate, precise, and reliable.
For researchers investigating the non-antibiotic properties of this compound, the availability of a well-characterized reference standard is indispensable. It allows for the accurate quantification of the compound in experimental assays and ensures that the observed biological effects are attributable to the compound itself and not to impurities.
The table below outlines the key entities and processes involved in the standardization of pharmaceutical compounds like this compound.
| Entity/Process | Role in Standardization |
| Pharmacopeias (e.g., Japanese Pharmacopoeia) | Establish official standards and monographs for identity, purity, and strength. |
| Reference Standard | A highly purified and well-characterized substance used as a measurement benchmark. |
| Analytical Method Validation | Ensures that the analytical procedures used for quality control are accurate, precise, and reproducible. |
| Certificate of Analysis | A document that provides the results of quality control testing for a specific batch of a substance. |
Table of Mentioned Compounds
Q & A
Q. What is the molecular mechanism of action of Cefminox Sodium Heptahydrate as a β-lactam antibiotic?
this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan crosslinking. Its β-lactam ring structure mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, leading to irreversible PBP acylation and cell lysis. Researchers should validate binding affinity using competitive assays (e.g., fluorescence quenching) and correlate results with MIC (Minimum Inhibitory Concentration) data across Gram-positive and Gram-negative strains .
Q. What analytical methods are recommended for quantifying this compound purity in laboratory settings?
High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is widely used. Mobile phases often combine acetonitrile and phosphate buffers (pH 6.8) for optimal resolution. For quantification, prepare calibration curves using certified reference standards. Alternative methods include mass spectrometry (LC-MS) for structural confirmation and ion-exchange chromatography for detecting degradation products .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight, light-resistant containers at 2–8°C with desiccants to prevent hydrate dissociation. Avoid exposure to strong acids/bases, oxidizing agents, and humidity >60%. Stability studies indicate degradation occurs above 25°C, with a half-life reduction of 30% under accelerated conditions (40°C/75% RH). Regularly test stored batches via HPLC to monitor purity .
| Storage Condition | Incompatible Materials | Stability Indicators |
|---|---|---|
| 2–8°C, dry environment | Strong acids (e.g., HCl), oxidizers (e.g., H₂O₂) | Purity ≥95% by HPLC |
Advanced Research Questions
Q. How does the stereochemistry of (6R,7S)-Cefminox Sodium Heptahydrate influence its antibacterial efficacy?
The (6R,7S) configuration enhances PBP binding affinity due to optimal spatial alignment with the active site. Comparative studies using enantiomers show a 10-fold reduction in MIC values for the (6R,7S) isomer against E. coli (MIC: 2 µg/mL vs. 20 µg/mL for (6S,7R)). Utilize X-ray crystallography or molecular docking simulations to validate binding modes and correlate stereochemical effects with pharmacokinetic profiles .
Q. What experimental strategies resolve contradictions in MIC data across different bacterial strains?
Discrepancies may arise from variations in inoculum size, culture media, or efflux pump activity. Standardize protocols using CLSI (Clinical Laboratory Standards Institute) guidelines:
Q. How can researchers assess the synergistic effects of this compound with β-lactamase inhibitors?
Combine Cefminox with inhibitors like clavulanic acid or tazobactam in checkerboard assays. Calculate fractional inhibitory concentration indices (FICI):
- FICI ≤0.5: Synergy
- FICI >0.5–4: Additivity/Indifference
- FICI >4: Antagonism
For resistant strains producing extended-spectrum β-lactamases (ESBLs), synergy rates increase by 40–60% when combined with 4 mg/L tazobactam .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?
Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge gaps:
- Measure plasma concentrations in animal models (e.g., murine sepsis) via LC-MS.
- Corrogate %T > MIC (Time above MIC) with bacterial load reduction.
- Adjust dosing intervals based on half-life (e.g., 1.5–2 hours in rodents) to mimic human exposures .
Methodological Considerations
Q. How to design experiments evaluating this compound’s impact on biofilm formation?
- Biofilm assay : Use crystal violet staining in 96-well plates with Pseudomonas aeruginosa or Staphylococcus epidermidis.
- Sub-inhibitory concentrations : Test 0.25× to 0.5× MIC to assess biofilm disruption without bactericidal effects.
- Imaging : Confirm results via confocal microscopy with LIVE/DEAD staining .
Q. What precautions are critical when handling this compound in inhalation toxicity studies?
- Use HEPA-filtered biosafety cabinets and NIOSH-certified respirators (N95) to prevent respiratory sensitization (H334 hazard).
- Conduct studies in negative-pressure environments with real-time aerosol monitoring.
- Pre-treat animals with antihistamines if allergic reactions are observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
